
tert-Butyl 2-(2-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-fluorophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the 2-position of a 2-fluorophenyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluorophenyl)acetate typically involves the esterification of 2-(2-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for such transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: 2-(2-fluorophenyl)acetic acid, 2-(2-fluorophenyl)acetone.
Reduction: 2-(2-fluorophenyl)ethanol, 2-(2-fluorophenyl)ethane.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(2-fluorophenyl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of fluorinated esters.
Medicine: this compound is explored for its potential use in drug development. Its derivatives have shown promise as anti-inflammatory and analgesic agents. The presence of the fluorine atom enhances the pharmacokinetic properties of these compounds.
Industry: In the industrial sector, this compound is used as a solvent and reagent in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(2-fluorophenyl)acetic acid, which can then interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy and reduced side effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(4-fluorophenyl)acetate
- tert-Butyl 2-(2-chlorophenyl)acetate
- tert-Butyl 2-(2-bromophenyl)acetate
Comparison: tert-Butyl 2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring. This fluorine atom imparts distinct electronic and steric properties to the compound, enhancing its reactivity and stability compared to its chloro and bromo analogs. The fluorinated compound also exhibits improved pharmacokinetic properties, making it a valuable intermediate in drug development.
Propriétés
Numéro CAS |
476429-08-0 |
|---|---|
Formule moléculaire |
C12H15FO2 |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
tert-butyl 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Clé InChI |
PBBMIANHKHAASX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


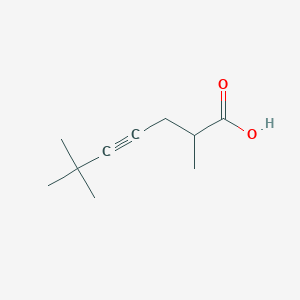

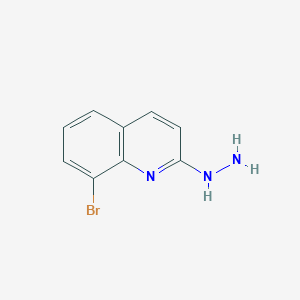
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
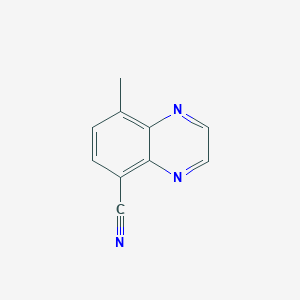
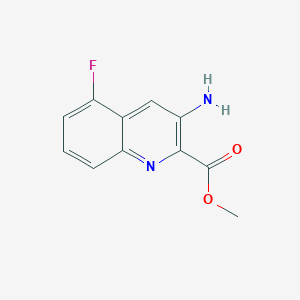
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
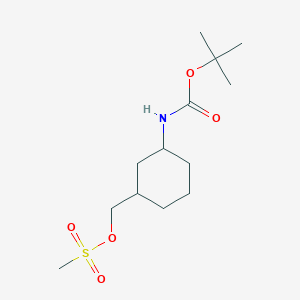
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)
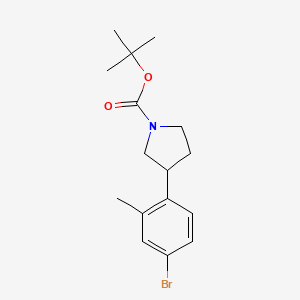
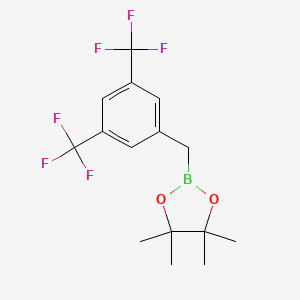


![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)
